![molecular formula C27H24N2O B6303387 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine CAS No. 2067287-48-1](/img/structure/B6303387.png)
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine
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Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine, or 2,6-DP-4-MPCPMP, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Mechanism of Action
2,6-DP-4-MPCPMP acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a key role in cell cycle regulation and apoptosis. By inhibiting CDK2, 2,6-DP-4-MPCPMP can modulate cell cycle progression, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,6-DP-4-MPCPMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. Additionally, it has been shown to modulate the expression of a variety of genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to modulate the expression of genes involved in inflammation and neurological diseases.
Advantages and Limitations for Lab Experiments
2,6-DP-4-MPCPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of cell types. Additionally, it has a wide range of effects on cell cycle regulation and apoptosis. However, it has some limitations as well. It is not as potent as some other compounds, and can be toxic at high concentrations. Additionally, it is not as stable as some other compounds, and can degrade over time.
Future Directions
The potential future directions for 2,6-DP-4-MPCPMP are numerous. It could be further studied in order to better understand its mechanism of action and its effects on cell cycle regulation and apoptosis. Additionally, it could be studied in order to better understand its effects on inflammation and neurological diseases. Furthermore, it could be studied in order to develop new treatments for cancer, inflammation, and neurological diseases. Finally, it could be studied in order to develop new methods for synthesizing and purifying the compound.
Synthesis Methods
2,6-DP-4-MPCPMP is synthesized using a three-step synthesis process. First, 2,6-diphenylpyrimidine is prepared by reacting 4-methoxybenzaldehyde with cyclopropylmethyl amine in the presence of an acid catalyst. The second step is to react the 2,6-diphenylpyrimidine with 4-methoxyphenyl isocyanate, forming 2,6-DP-4-MPCPMP. Finally, the compound is purified using column chromatography.
Scientific Research Applications
2,6-DP-4-MPCPMP has a wide range of scientific applications. It has been used in the study of cell cycle regulation and apoptosis, as well as in the study of cancer and inflammation. It has also been used in the study of neurological diseases, such as Alzheimer's and Parkinson's, as well as in the study of cardiovascular diseases. Additionally, it has been used in the study of diabetes and obesity.
properties
IUPAC Name |
5-(cyclopropylmethyl)-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-30-23-16-14-21(15-17-23)26-24(18-19-12-13-19)25(20-8-4-2-5-9-20)28-27(29-26)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFVCHQPOOCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CC3CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine |
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